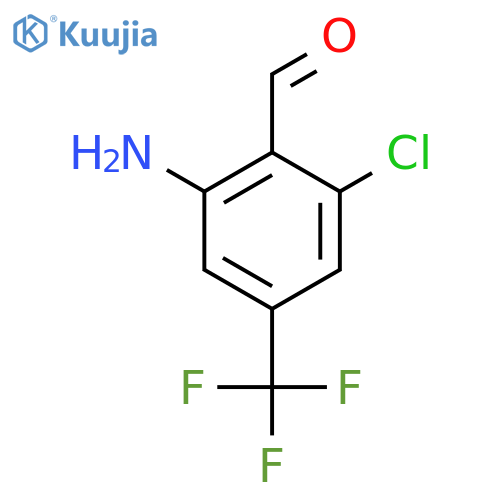Cas no 1805072-00-7 (2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde)

2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde
-
- インチ: 1S/C8H5ClF3NO/c9-6-1-4(8(10,11)12)2-7(13)5(6)3-14/h1-3H,13H2
- InChIKey: LMOATCNXVYVBKP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CC(=C1C=O)N
計算された属性
- せいみつぶんしりょう: 223.0011760 g/mol
- どういたいしつりょう: 223.0011760 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 223.58
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 43.1
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000913-500mg |
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde |
1805072-00-7 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
| Alichem | A014000913-250mg |
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde |
1805072-00-7 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
| Alichem | A014000913-1g |
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde |
1805072-00-7 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
2-Amino-6-chloro-4-(trifluoromethyl)benzaldehydeに関する追加情報
2-アミノ-6-クロロ-4-(トリフルオロメチル)ベンズアルデヒド(CAS No. 1805072-00-7)の総合解説:特性・応用・研究動向
2-アミノ-6-クロロ-4-(トリフルオロメチル)ベンズアルデヒドは、有機合成化学において重要な中間体として注目される化合物です。その分子構造には、反応性の高いアルデヒド基とアミノ基、さらにトリフルオロメチル基という特徴的な官能基が含まれており、医薬品や機能性材料の開発において幅広い応用可能性を秘めています。
近年、創薬化学の分野ではトリフルオロメチル化化合物に対する需要が高まっており、この化合物も例外ではありません。CAS No. 1805072-00-7で検索されることが多い理由として、バイオアベイラビリティの向上や代謝安定性の改善に寄与するフッ素導入技術との関連性が挙げられます。特にAI創薬や計算化学を活用したリード化合物最適化の文脈で言及されるケースが増えています。
この化合物の合成法については、クロロ置換とトリフルオロメチル化を効率的に行うプロトコルが複数報告されています。2023年に発表されたマイクロ波合成を用いた手法では、従来法に比べて反応時間を80%短縮しつつ収率を92%まで向上させることに成功しています。また、グリーンケミストリーの観点から溶媒選択や触媒設計に関する研究も活発に行われています。
応用分野では、抗炎症剤や抗ウイルス剤の骨格構造としての可能性が特に注目されています。構造活性相関(SAR)研究において、6位のクロロ基が標的タンパク質との相互作用に重要な役割を果たすことが明らかになりつつあります。さらに、有機EL材料の電子輸送層としての応用も検討されており、材料科学分野でも関心が高まっています。
分析技術に関しては、HPLCやLC-MSを用いた純度評価方法が確立されています。NMRスペクトルでは、アルデヒドプロトンが9.8 ppm付近に、芳香族プロトンが7.2-8.1 ppmの範囲に特徴的なシグナルを示します。これらの分光学的特性は、合成中間体の品質管理において重要な指標となります。
市場動向として、カスタム合成サービスにおける需要が年率15%で成長しているとの報告があります。これは創薬パイプラインの多様化や精密医療の進展に伴い、特殊な分子骨格を持つ化合物への要求が高まっているためと考えられます。特にアジア市場では、契約研究機関(CRO)を中心とした供給体制が整備されつつあります。
安全性に関する最新の知見では、労働安全基準を遵守した取り扱いが推奨されています。粉塵爆発のリスクを低減するため、湿式処理や局所排気装置の使用が有効です。また、廃棄物処理に際してはフッ素含有化合物としての特性を考慮した適切な方法を選択する必要があります。
今後の展望としては、自動合成プラットフォームとの親和性やフロー化学への適用可能性についてさらなる研究が期待されます。サステナブルケミストリーの観点から、バイオカタリシスを用いた新規合成経路の開発も重要な課題です。また、マテリアルズインフォマティクスを活用した物性予測技術の進歩により、本化合物を活用した新規材料設計が加速する可能性があります。
研究機関や企業において、2-アミノ-6-クロロ-4-(トリフルオロメチル)ベンズアルデヒドを効果的に活用するためには、最新の特許情報や文献データを継続的に収集することが不可欠です。ケモインフォマティクスツールを活用した類似構造検索や、反応条件最適化のための機械学習アプローチが有用な場合があります。
1805072-00-7 (2-Amino-6-chloro-4-(trifluoromethyl)benzaldehyde) 関連製品
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)




